molecular formula C7H8N4O5 B187640 4-(4,5-Dinitroimidazol-1-yl)butan-2-one CAS No. 330965-06-5

4-(4,5-Dinitroimidazol-1-yl)butan-2-one

Cat. No. B187640
M. Wt: 228.16 g/mol
InChI Key: OJPJTSHEUGRTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dinitroimidazol-1-yl)butan-2-one, commonly known as DNIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the family of nitroimidazoles, which are known for their antimicrobial and antitumor properties.

Mechanism Of Action

The mechanism of action of DNIB is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division, leading to cell death. DNIB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Biochemical And Physiological Effects

DNIB has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacterial and fungal cells, it has been shown to disrupt cell membrane integrity and inhibit cell growth. DNIB has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of DNIB is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one of the limitations of DNIB is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on DNIB. One area of interest is the development of DNIB-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of DNIB's potential applications in agriculture, particularly as a pesticide or herbicide. Additionally, research could focus on the development of new methods for synthesizing and purifying DNIB, as well as the investigation of its potential side effects and toxicity.

Synthesis Methods

The synthesis of DNIB involves the reaction of 4,5-dinitroimidazole with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of DNIB, which can be purified through various methods such as recrystallization and column chromatography.

Scientific Research Applications

DNIB has been extensively studied for its potential applications in various scientific fields. In medicine, it has shown promising results as an anticancer agent, particularly in the treatment of breast cancer and glioblastoma. DNIB has also been studied for its antimicrobial properties, with research suggesting that it may be effective against a range of bacterial and fungal infections.

properties

CAS RN

330965-06-5

Product Name

4-(4,5-Dinitroimidazol-1-yl)butan-2-one

Molecular Formula

C7H8N4O5

Molecular Weight

228.16 g/mol

IUPAC Name

4-(4,5-dinitroimidazol-1-yl)butan-2-one

InChI

InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3

InChI Key

OJPJTSHEUGRTGD-UHFFFAOYSA-N

SMILES

CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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